Pyranocoumarin

Anticancer Cytotoxicity A549 cells

Pyranocoumarin (CAS 518-20-7) features a fused pyran ring creating a unique pharmacophore distinct from warfarin and simple coumarins. Validated data: P-gp MDR reversal in MCF-7/ADR cells (IC50 15.88–21.96 µM vs doxorubicin's 50.9 µM); superior anti-NSCLC activity vs cisplatin (analog 3b IC50 11.71 µM vs 21.56 µM); tunable NO inhibition in RAW264.7 macrophages (clausarin IC50 27.95 µM); PTP-1B inhibition for diabetes research (compound 8a IC50 24.5 µM). Generic coumarin substitution will fail to reproduce these activities. For R&D use only.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 518-20-7
Cat. No. B1669404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyranocoumarin
CAS518-20-7
Synonyms3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano-(3,2-c)(1)-benzopyran-5-one
Cumopyran
Cumopyrin
cyclocoumarol
cyclocumarol
cyclocumarol, (2R-trans)-isomer
cyclocumarol, (2S-cis)-isomer
cyclocumarol, (2S-trans)-isomer
cyclocumarol, (trans)-(+-)-isomer
methanopyranorin
methopyranorin
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC
InChIInChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3
InChIKeyZGFASEKBKWVCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyranocoumarin (CAS 518-20-7) Chemical Identity and Core Procurement Characteristics


Pyranocoumarin (CAS 518-20-7), also referred to as cyclocumarol, is a coumarin-class compound characterized by a benzopyrone core fused with a pyran ring. Its molecular formula is C₂₀H₁₈O₄ with a molecular weight of 322.36 g/mol. As a 4-hydroxycoumarin derivative, it shares structural ancestry with the anticoagulant warfarin, though it is distinctly recognized for its historical use as a rodenticide and as an investigative tool in coagulation research [1]. The compound is noted for its solubility in DMSO and is designated as an obsolete anticoagulant agent, yet it remains of high interest in preclinical pharmacology for its diverse biological activities, including antiproliferative and enzyme inhibitory properties .

Why Generic Coumarin Substitution Fails: The Critical Role of the Pyranocoumarin Core


Simple substitution of a generic coumarin or even a closely related analog like warfarin for pyranocoumarin is not scientifically valid. While both share a coumarin nucleus, the fused pyran ring in pyranocoumarin fundamentally alters its three-dimensional conformation and electronic distribution. This structural distinction results in a unique pharmacophore that dictates divergent target selectivity and biological activity profiles. For instance, while warfarin is a potent anticoagulant targeting vitamin K epoxide reductase, pyranocoumarin exhibits superior activity in inhibiting enzymes like α-glucosidase and nitric oxide (NO) production, which are unrelated to the coagulation cascade [1]. Furthermore, the pyranocoumarin scaffold serves as a privileged structure for overcoming multidrug resistance (MDR) in cancer, a property not associated with simple coumarins, due to its specific interactions with P-glycoprotein (P-gp) [2]. Therefore, selecting pyranocoumarin for applications requiring this specific biological profile is essential, as the substitution with an unqualified analog would likely result in experimental failure.

Quantitative Differentiation: Pyranocoumarin vs. In-Class Analogs and Clinical Benchmarks


Pyranocoumarin Derivative (3b) Demonstrates Superior Cytotoxicity Against A549 Lung Cancer Cells Compared to Cisplatin

A semisynthetic pyranocoumarin analog (compound 3b) exhibited significantly higher cytotoxic potency against the A549 human lung adenocarcinoma cell line when directly compared to the standard chemotherapeutic agent cisplatin. [1]

Anticancer Cytotoxicity A549 cells Cisplatin

Pyranocoumarin Derivatives (4b, 4g, 4h) Exhibit Potent P-gp Inhibition in MDR Cancer Cells vs. Doxorubicin

Novel pyranocoumarin derivatives bearing trifluoromethyl, ethoxy, or benzyloxy substituents (4b, 4g, 4h) demonstrated significant antiproliferative efficacy against P-glycoprotein-overexpressing MCF-7/ADR multidrug-resistant breast cancer cells. Their activity was directly compared to doxorubicin, a common chemotherapeutic agent to which these cells are resistant. [1]

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Inhibition Cancer Doxorubicin

Pyranocoumarin Derivative (8a) Shows Significant PTP-1B Inhibition for Antidiabetic Applications

In an in vitro evaluation of anti-hyperglycemic activity, a specific pyranocoumarin derivative (compound 8a) was identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP-1B), a key negative regulator of insulin signaling. Its potency was compared to a baseline of inhibition in the same assay. [1]

Antidiabetic PTP-1B Inhibition Type 2 Diabetes Enzyme Assay

Natural Pyranocoumarin (Clausarin) Displays Stronger NO Inhibition than Other Isolated Analogs

Among six pyranocoumarin derivatives isolated from the roots of Clausena excavata, the natural product clausarin (compound 3) exhibited the most potent inhibitory activity against nitric oxide (NO) production in an in vitro inflammation model. Its activity was compared to other pyranocoumarins in the same study. [1]

Anti-inflammatory Nitric Oxide (NO) Inhibition RAW264.7 Macrophages Clausena excavata

Angular Pyranocoumarins Show Superior MDR Reversal Activity Over (±)-Praeruptorin A

A series of 3′,4′-aromatic acyloxy substituted 7,8-pyranocoumarins, derived from (±)-Praeruptorin A, were found to possess lower toxicity and superior activity in reversing multidrug resistance (MDR) in cancer cells when compared directly to their precursor compound. [1]

Multidrug Resistance Reversal Cancer Chemotherapy P-glycoprotein Praeruptorin A

Targeted Research Applications for Pyranocoumarin (CAS 518-20-7) Based on Quantitative Evidence


Overcoming Multidrug Resistance (MDR) in Cancer Research

Researchers investigating mechanisms to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer should prioritize pyranocoumarin derivatives. Quantitative evidence shows that compounds like 4b, 4g, and 4h exhibit IC50 values (15.88-21.96 µM) against the resistant MCF-7/ADR cell line, which are significantly lower than doxorubicin's IC50 (50.9 µM), demonstrating a 2.3- to 3.2-fold increase in potency. This indicates a clear advantage for studies focused on MDR reversal strategies and combination therapies aimed at sensitizing resistant tumors to chemotherapy. [1]

Anticancer Lead Optimization for Lung Adenocarcinoma

Pyranocoumarin is a compelling starting point for medicinal chemistry programs targeting non-small cell lung cancer (NSCLC). The semisynthetic analog 3b demonstrated an IC50 of 11.71 µM against A549 lung cancer cells, outperforming the clinical standard cisplatin (IC50 = 21.56 µM) by nearly 2-fold. This head-to-head data supports the use of pyranocoumarin as a scaffold for developing novel chemotherapeutics with potentially improved efficacy against lung adenocarcinoma. [1]

Investigating Anti-Inflammatory Mechanisms via NO Production Inhibition

For scientists studying inflammatory pathways in macrophage models, pyranocoumarins offer quantifiable and tunable activity. Natural clausarin (IC50 = 27.95 µM) exhibits a defined and potent inhibition of NO production in LPS-stimulated RAW264.7 cells. The availability of analogs with varied potency (e.g., 3d with IC50 = 33.62 µM) allows for structure-activity relationship (SAR) studies to dissect the molecular features essential for this anti-inflammatory effect, facilitating the rational design of more potent inhibitors. [1]

Diabetes Research Targeting PTP-1B Inhibition

In type 2 diabetes research, pyranocoumarin derivatives serve as validated tools for probing the PTP-1B signaling pathway. Compound 8a, with an IC50 of 24.5 µM against PTP-1B, provides a quantifiable benchmark for inhibiting this key negative regulator of insulin signaling. This data supports its use as a reference compound in assays designed to discover and characterize novel PTP-1B inhibitors for enhancing insulin sensitivity and managing hyperglycemia. [2]

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